1-(3-Methylphenyl)-1h-pyrrole-2,5-dione
Overview
Description
“1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C<sub>11</sub>H<sub>9</sub>NO. It is also known by other names such as “3-Methyl-1-phenylpyrrole-2,5-dione” or “3-Methyl-1-phenyl-2,5-pyrroledione”. This compound belongs to the class of pyrrole derivatives and exhibits interesting properties due to its aromatic ring structure.
Synthesis Analysis
The synthesis of “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can be achieved through various methods. One common approach involves the condensation of an appropriate ketone (such as acetophenone) with an amino acid (such as glycine) under acidic conditions. The reaction proceeds via cyclization to form the pyrrole ring. Further purification and isolation steps yield the final product.
Molecular Structure Analysis
The molecular structure of “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” consists of a pyrrole ring with a phenyl group attached at the 3-position. The nitrogen atom in the pyrrole ring contributes to its aromaticity. The compound’s planar structure allows for resonance stabilization.
Chemical Reactions Analysis
“1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can participate in various chemical reactions. For example:
- Electrophilic substitution : The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
- Reduction : The carbonyl group can be reduced to form the corresponding alcohol.
- Cyclization : The pyrrole ring can participate in cyclization reactions to form derivatives with different substituents.
Physical And Chemical Properties Analysis
- Melting point : The compound typically melts at a specific temperature.
- Solubility : It may dissolve in certain solvents.
- Stability : The compound’s stability under various conditions is essential for its practical use.
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione have been studied for their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives have shown good inhibitory action, with the efficiency increasing with concentration. Their adsorption on steel surfaces mainly involves a chemisorption process (Zarrouk et al., 2015).
Medical Research
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase, which are significant in medical research, particularly for their potential application in treating conditions like ethylene glycol poisoning (Rooney et al., 1983).
Electronic and Photovoltaic Applications
1H-pyrrole-2,5-dione derivatives are used in electronic and photovoltaic applications. For instance, they are utilized as electron transport layers in polymer solar cells, contributing to higher power conversion efficiencies due to their electron-deficient nature and planar structure (Hu et al., 2015).
Luminescent Polymers
These compounds have been incorporated into polymers, resulting in materials with strong fluorescence and potential applications in optoelectronics. The polymers exhibit different optical and electrochemical properties based on their molecular structures (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1H-pyrrole-2,5-dione units have been synthesized, showing strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Optical and Electronic Properties
The optical and electronic properties of 1H-pyrrole-2,5-dione derivatives have been extensively studied. These properties are influenced by the substitution patterns on the molecule, affecting their potential use in materials science and electronics (Zhang et al., 2009).
Solubility Studies for Energy Materials
Studies on the solubilities of certain derivatives in various solvents have provided insights into their application in bulk heterojunction systems for energy conversion, particularly in solar cells (Walker et al., 2011).
Safety And Hazards
- Skin corrosion : “1-(3-Methylphenyl)-1H-pyrrole-2,5-dione” can cause severe skin burns.
- Eye damage : It can lead to serious eye damage.
- Precautions : Proper protective measures (gloves, eye protection) are necessary when handling this compound.
Future Directions
Further research could explore:
- Biological activity : Investigate potential applications in medicine or materials science.
- Derivatives : Synthesize modified versions for improved properties.
- Environmental impact : Assess its effects on the environment.
Remember to consult relevant scientific literature for more detailed information. 🌟
properties
IUPAC Name |
1-(3-methylphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFFHNZHXGTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289665 | |
Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-1h-pyrrole-2,5-dione | |
CAS RN |
20299-79-0 | |
Record name | 20299-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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